The Pyrrolo[2,1-f]triazin-4(3H)-one Scaffold: A Privileged Core in Modern Drug Discovery with a Focus on the 2-(Methylthio) Analogue
The Pyrrolo[2,1-f]triazin-4(3H)-one Scaffold: A Privileged Core in Modern Drug Discovery with a Focus on the 2-(Methylthio) Analogue
The Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one Scaffold: A Privileged Core in Modern Drug Discovery with a Focus on the 2-(Methylthio) Analogue
Abstract
The pyrrolo[2,1-f][1][2][3]triazine nucleus represents a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This scaffold is recognized as a "privileged structure," forming the core of numerous therapeutic agents with applications ranging from antiviral to anticancer and anti-inflammatory treatments.[2] This technical guide provides a comprehensive literature review of the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one core, with a specific focus on the synthesis, potential biological significance, and prospective research avenues for the 2-(methylthio) derivative. While specific literature on 2-(methylthio)pyrrolo[2,1-f]triazin-4(3H)-one is not extensively available, this guide synthesizes information from closely related analogues to provide a robust framework for researchers and drug development professionals interested in this promising chemical space.
The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Cornerstone of Bioactive Molecules
The fusion of a pyrrole ring with a 1,2,4-triazine system creates a unique bicyclic heterocycle with a bridgehead nitrogen atom. This arrangement confers a distinct three-dimensional architecture and electronic distribution, making it an ideal scaffold for interacting with a variety of biological targets.[3] The pyrrolo[2,1-f][1][2][3]triazine core is a key structural motif in several notable drugs, including the broad-spectrum antiviral remdesivir, which underscores the therapeutic potential of this heterocyclic family.[3][4]
Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including but not limited to:
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Kinase Inhibition: A predominant area of investigation for this class of compounds is in the development of kinase inhibitors.[4] Various analogues have shown potent inhibition of phosphoinositide 3-kinases (PI3Ks), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38α MAP kinase, and Adaptor Protein 2-Associated Kinase 1 (AAK1).[1][5][6][7]
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Antiviral Activity: Beyond remdesivir, other non-nucleoside derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold have shown promising antiviral properties, particularly against influenza viruses.[2]
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Receptor Antagonism: This scaffold has been successfully employed to develop antagonists for various G-protein coupled receptors, highlighting its versatility in targeting different classes of proteins.
The diverse bioactivities of this scaffold make it a fertile ground for the discovery of novel therapeutic agents.
Synthetic Strategies for the Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one Core
The synthesis of the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one core has been approached through several strategic routes. The most common methods involve the construction of the triazinone ring onto a pre-existing pyrrole derivative or through the rearrangement of other heterocyclic systems.[3][8][9]
Intramolecular Cyclization Approach
A prevalent strategy involves the intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles.[8][9] This method offers a convergent approach to the desired tricycle.
Conceptual Workflow for Intramolecular Cyclization
Caption: General workflow for the synthesis of the pyrrolotriazinone core via intramolecular cyclization.
Rearrangement of Pyrrolooxadiazines
An alternative and often efficient method is the nucleophile-induced rearrangement of pyrrolo[1,2-d][1][3][8]oxadiazines.[8][9] This approach can provide rapid access to the pyrrolotriazinone core under mild conditions.[8][9]
Proposed Synthesis of 2-(Methylthio)pyrrolo[2,1-f]triazin-4(3H)-one
While a specific protocol for the title compound is not readily found in the searched literature, a plausible synthetic route can be devised based on established methodologies for related analogues. A logical approach would involve the initial synthesis of a 2-thioxo-pyrrolo[2,1-f]triazin-4(3H)-one intermediate, followed by methylation.
Proposed Synthetic Pathway
Caption: Inhibition of the PI3K pathway by pyrrolotriazinone-based compounds.
The Potential Role of the 2-(Methylthio) Substituent
The introduction of a methylthio group at the 2-position of the pyrrolo[2,1-f]triazin-4(3H)-one core can have several implications for its biological activity and pharmacokinetic properties:
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Modulation of Electronic Properties: The sulfur atom can influence the electron density of the heterocyclic system, potentially altering its binding affinity for target proteins.
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Lipophilicity and Solubility: The methylthio group can increase the lipophilicity of the molecule, which may affect its cell permeability and metabolic stability.
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Metabolic Handle: The sulfur atom can be a site for metabolism (e.g., oxidation to sulfoxide or sulfone), which can be engineered to fine-tune the pharmacokinetic profile of the compound.
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Novel Interactions: The sulfur atom may engage in specific interactions within a protein binding pocket, such as van der Waals or sulfur-π interactions, potentially leading to enhanced potency or selectivity.
Experimental Protocols: A Guide for the Bench Scientist
While a specific protocol for the title compound is not available, the following general procedures for the synthesis of related pyrrolo[2,1-f]t[1][2][3]riazin-4(3H)-ones can be adapted.
General Procedure for the Synthesis of a Pyrrolo[2,1-f]t[1][2][3]riazine-4-amine Core (Adaptable for Triazinone)
This procedure, adapted from the synthesis of PI3Kδ inhibitors, can serve as a starting point for the synthesis of the pyrrolotriazinone core, which can then be further functionalized. [1]
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Synthesis of the 1-aminopyrrole intermediate: To a solution of the corresponding pyrrole-2-carboxamide in an appropriate solvent (e.g., DMF), add a suitable aminating agent (e.g., hydroxylamine-O-sulfonic acid or chloramine) and a base (e.g., NaH). Stir the reaction at room temperature until completion.
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Cyclization to the pyrrolotriazine core: The 1-aminopyrrole intermediate can be cyclized with a suitable one-carbon synthon. For the triazinone, this could involve reaction with phosgene or a phosgene equivalent, followed by cyclization. Alternatively, for an amine, reaction with a nitrile in the presence of a Lewis acid can be employed.
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Purification: The crude product is typically purified by column chromatography on silica gel, followed by recrystallization or trituration to afford the pure pyrrolo[2,1-f]t[1][2][3]riazine derivative.
General Procedure for N-Alkylation (Methylation)
This general procedure can be adapted for the S-methylation of the 2-thioxo intermediate.
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Deprotonation: To a solution of the 2-thioxo-pyrrolo[2,1-f]triazin-4(3H)-one in a polar aprotic solvent (e.g., DMF or THF), add a suitable base (e.g., NaH, K₂CO₃) at 0 °C.
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Alkylation: After stirring for a short period, add the methylating agent (e.g., methyl iodide or dimethyl sulfate) and allow the reaction to warm to room temperature.
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Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried, concentrated, and purified by standard methods such as column chromatography.
Future Directions and Conclusion
The pyrrolo[2,1-f]t[1][2][3]riazin-4(3H)-one scaffold is a highly validated and promising platform for the development of novel therapeutics. While the 2-(methylthio) derivative remains underexplored in the public domain, the wealth of information on related analogues provides a strong impetus for its synthesis and biological evaluation.
Future research in this area should focus on:
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De novo Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization of 2-(methylthio)pyrrolo[2,1-f]triazin-4(3H)-one are essential first steps.
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Biological Screening: The compound should be screened against a broad panel of kinases and other relevant biological targets to identify its primary mechanism of action.
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Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR around the 2-position by synthesizing a library of 2-alkylthio and 2-arylthio analogues will provide valuable insights for optimizing potency and selectivity.
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Pharmacokinetic Profiling: In vitro and in vivo ADME (absorption, distribution, metabolism, and excretion) studies will be crucial to assess the drug-like properties of this compound.
References
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Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f]t[1][2][3]riazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4443-4449. [Link]
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Chulakov, E. B., et al. (2023). Bioactive Pyrrolo[2,1-f]t[1][2][3]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7684. [Link]
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Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f]t[1][2][3]riazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d]o[1][3][8]xadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780-1787. [Link]
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Sharma, A., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f]t[1][2][3]riazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie-Chemical Monthly, 152(2), 163-176. [Link]
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Dyckman, A. J., et al. (2011). Discovery of pyrrolo[2,1-f]t[1][2][3]riazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4638-4642. [Link]
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Singh, M., et al. (2022). Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 14(13), 965-985. [Link]
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Hutchison Medipharma. (2013). Pyrrolo[2,1-f]t[1][2][3]riazine compound, and preparation method and application thereof. Google Patents.
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Tebbe, M. J., et al. (2023). Discovery of pyrrolo[2,1-f]t[1][2][3]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32(7), 1269-1282. [Link]
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Singh, R., et al. (2012). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f]t[1][2][3]riazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3591-3595. [Link]
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Liu, K. K., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f]t[1][2][3]riazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(4), 987-991. [Link]
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Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f]t[1][2][3]riazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d]o[1][3][8]xadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. [Link]
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